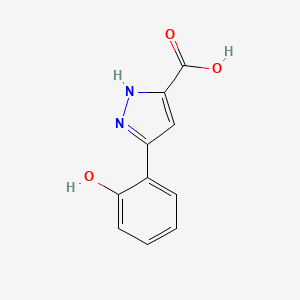

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-4-2-1-3-6(9)7-5-8(10(14)15)12-11-7/h1-5,13H,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXQMHBETSEFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46393-99-1 | |

| Record name | 5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Hydroxyphenyl)-1H-pyrazole-5-carboxylic Acid

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core structure of a multitude of pharmacologically active agents. Its unique electronic properties and ability to act as a versatile scaffold for functionalization have led to its incorporation into a wide range of therapeutics. Notably, pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The specific molecule of interest, 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, presents a particularly compelling structure for drug development professionals. The presence of the phenolic hydroxyl group and the carboxylic acid moiety offers multiple points for further derivatization, enabling the exploration of a vast chemical space in the pursuit of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of a robust and rational synthesis for this valuable compound.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a three-step sequence, commencing with readily available starting materials. This strategy is designed for efficiency, scalability, and control over the final product's purity. The overall synthetic pathway is as follows:

-

Step 1: Claisen-Schmidt Condensation to form the key intermediate, ethyl 2-oxo-4-(2-hydroxyphenyl)-3-butenoate.

-

Step 2: Knorr Pyrazole Synthesis via cyclocondensation of the β-ketoester intermediate with hydrazine hydrate to yield ethyl 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylate.

-

Step 3: Saponification to hydrolyze the ethyl ester to the final carboxylic acid product.

This approach is predicated on well-established and reliable organic transformations, ensuring a high degree of confidence in its successful implementation.

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic flow of the synthesis, from starting materials to the final product.

3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid CAS number

An In-Depth Technical Guide to 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the scientific community. Pyrazole carboxylic acid derivatives are recognized as crucial scaffolds in medicinal chemistry and materials science.[1] This document details the compound's physicochemical properties, explores plausible synthetic and characterization methodologies, discusses its potential applications in drug discovery, and provides exemplary experimental protocols. The content is structured to deliver field-proven insights and authoritative grounding for researchers, scientists, and professionals in drug development.

Introduction to the Pyrazole Carboxylic Acid Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This structural motif is a well-established pharmacophore present in numerous approved pharmaceutical agents, valued for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The addition of a carboxylic acid group provides a versatile functional handle for synthetic modifications, enabling the creation of esters, amides, and other derivatives to modulate physicochemical properties and biological target interactions. The specific compound, this compound, combines the pyrazole core with a phenolic group, which can participate in hydrogen bonding and metal chelation, further enhancing its potential for unique biological interactions and applications in materials science.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are foundational to any research endeavor. This compound is commercially available, often as a hydrate, which is important to consider for accurate measurements and reaction stoichiometry.

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 46393-99-1 | [4] |

| Molecular Formula | C₁₀H₈N₂O₃ (anhydrous) | [4] |

| Molecular Weight | 204.18 g/mol (anhydrous) | [4] |

| Empirical Formula (Hydrate) | C₁₀H₁₀N₂O₄ | [5] |

| Molecular Weight (Hydrate) | 222.20 g/mol | [5] |

| Physical Form | Solid | |

| InChI Key | FYPAKDCEIDGXLB-UHFFFAOYSA-N | [5] |

| SMILES String | O=C(O)C1=CC(C2=CC=CC=C2O)=NN1 | [5] |

| Storage Class | Combustible Solid |

It is important to note that some commercial suppliers provide this product for early discovery research without extensive analytical data, placing the responsibility on the buyer to confirm identity and purity.[5]

Caption: 2D Structure of this compound.

Synthesis and Characterization

Synthetic Pathways

While specific, scaled-up synthesis procedures for this compound are not extensively detailed in publicly available literature, its structure suggests a logical synthetic route based on established pyrazole synthesis methodologies.[6] The most common and robust method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

A plausible pathway involves the reaction of a suitably substituted 1,3-dicarbonyl compound, such as an ester of 2-(2-hydroxyphenyl)-4,4-dioxobutanoic acid, with hydrazine hydrate. The regioselectivity of the cyclocondensation reaction is a critical factor that determines the final substitution pattern on the pyrazole ring.

Caption: Retrosynthetic analysis for the target compound.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for identity and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would confirm the presence of aromatic protons on both the phenyl and pyrazole rings, the acidic proton of the carboxylic acid, the phenolic -OH, and the pyrazole N-H proton. The distinct chemical shifts and coupling patterns are definitive for structural elucidation.

-

¹³C NMR would show distinct signals for each carbon atom, including the carbonyl carbon of the carboxylic acid, providing a complete carbon framework.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying key functional groups. A theoretical investigation of the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid highlights the expected vibrational frequencies.[8][9][10] For the title compound, one would expect to observe characteristic absorption bands:

-

A broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid.

-

A sharp O-H stretch (~3400 cm⁻¹) for the phenol.

-

An N-H stretch (~3200 cm⁻¹) from the pyrazole ring.

-

A strong C=O stretch (~1700 cm⁻¹) for the carboxylic acid carbonyl.

-

C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, characteristic of the aromatic rings.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition with high accuracy, matching the calculated values for C₁₀H₈N₂O₃.

Caption: Standard workflow for chemical characterization.

Applications in Research and Drug Development

The structural features of this compound make it a compound of high interest for various applications. Pyrazole carboxylic acids have been successfully employed as building blocks for metal-organic frameworks (MOFs) and have demonstrated potent biological activity.[11]

Potential as an Enzyme Inhibitor

Many pyrazole derivatives are known enzyme inhibitors. For instance, pyrazole carboxylic acids have been identified as potent inhibitors of rat long-chain L-2-hydroxy acid oxidase (Hao2), an enzyme linked to blood pressure regulation.[12] The specific substitution pattern of the title compound could make it a candidate for screening against various oxidases, kinases, or other enzyme classes. The hydroxyphenyl group can act as a hydrogen bond donor/acceptor and a potential metal-chelating moiety, which are common features in enzyme active sites.

Scaffold for Anti-Inflammatory and Anticancer Agents

The pyrazole core is central to several anti-inflammatory drugs (e.g., celecoxib).[2] Furthermore, various substituted pyrazole derivatives have shown significant anti-inflammatory activity in preclinical models.[13] The combination of the pyrazole scaffold with other functional groups has led to the development of compounds with potent antiproliferative activity against cancer cell lines like A549.[2] The title compound serves as an excellent starting point for library synthesis to explore structure-activity relationships (SAR) for novel anti-inflammatory or anticancer therapeutics.

Antimicrobial and Antioxidant Properties

Research into pyrazole derivatives has revealed compounds with remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria.[13] Additionally, the mechanism of action for some pyrazole derivatives has been linked to antioxidant and antiplatelet activity, including the inhibition of superoxide anion production.[14] The phenolic moiety in this compound is a known antioxidant pharmacophore, suggesting this compound could possess valuable antioxidant properties.

Exemplary Experimental Protocol

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol describes a self-validating system for preparing an NMR sample, explaining the causality behind each step to ensure high-quality, reproducible data.

-

Analyte Preparation (5-10 mg):

-

Action: Accurately weigh 5-10 mg of the purified, dry compound.

-

Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without causing saturation or solubility issues. The sample must be dry to avoid a large, interfering water signal from obscuring analyte peaks.

-

-

Solvent Selection (Deuterated):

-

Action: Select an appropriate deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Add ~0.7 mL to the vial containing the analyte.

-

Causality: Deuterated solvents are used because deuterium (²H) resonates at a vastly different frequency from protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum. DMSO-d₆ is often an excellent choice for polar, acidic compounds as it can solubilize the analyte and allows for the observation of exchangeable protons (like -OH and -NH) which might be lost in MeOD-d₄ due to rapid deuterium exchange.

-

-

Dissolution and Transfer:

-

Action: Gently vortex or sonicate the vial to ensure complete dissolution. Transfer the clear solution to a clean, dry NMR tube using a Pasteur pipette.

-

Causality: Complete dissolution is critical for obtaining sharp, well-resolved NMR signals. Inhomogeneous solutions lead to broad peaks and poor data quality. The NMR tube must be clean to avoid contamination signals.

-

-

Internal Standard (Optional but Recommended):

-

Action: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Causality: TMS provides a reference signal at 0.00 ppm, allowing for accurate calibration of the chemical shift axis. This is crucial for comparing data across different experiments and for database matching.

-

-

Spectrometer Analysis:

-

Action: Insert the sample into the NMR spectrometer. Perform shimming to optimize magnetic field homogeneity. Acquire the spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Causality: Shimming corrects for minor inhomogeneities in the magnetic field across the sample volume, which is essential for achieving high resolution and sharp peaks. The acquisition parameters are optimized to ensure all protons have fully relaxed between pulses for accurate integration and to achieve an adequate signal-to-noise ratio.

-

Safety and Handling

Based on supplier information, this compound is classified as a combustible solid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from ignition sources. As with many fine chemicals supplied for research purposes, users should independently verify the identity and purity of the material before use.[5]

Conclusion

This compound (CAS: 46393-99-1) is a strategically designed heterocyclic compound that stands at the intersection of medicinal chemistry and materials science. Its combination of a proven pyrazole pharmacophore, a versatile carboxylic acid handle, and a reactive phenolic group provides a rich platform for further investigation. This guide has outlined its core properties, plausible synthetic and characterization strategies, and its significant potential in the development of novel therapeutics. For researchers in drug discovery, this molecule represents a valuable building block for creating new generations of enzyme inhibitors, as well as anti-inflammatory, anticancer, and antimicrobial agents.

References

- Sunway Pharm Ltd. This compound - CAS:46393-99-1.

- SAGE Publications. Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023-06-05).

- PubMed. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012-07-01).

- ChemSynthesis. 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid. (2025-05-20).

- MDPI. Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid.

- PubMed. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009-06-01).

- National Institutes of Health (NIH). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- 3-(2-Hydroxyphenyl)

- Sigma-Aldrich. 3-(2-Hydroxyphenyl)

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20).

- Synthesis of 3-(2-aminoethyl)

- Sigma-Aldrich. 3-(2-Hydroxyphenyl)

- PubMed Central. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023-01-17).

- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.

- PubMed Central.

- ResearchGate. (PDF) Comprehensive DFT study of 3-(2-furyl)

- ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025-08-10).

- PubMed. Comprehensive DFT study of 3-(2-furyl)

- ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule..

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound - CAS:46393-99-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound hydrate [chemdict.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallographic analysis, and physicochemical characterization of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid hydrate. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique solid-state properties.[1][2] A profound understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and the development of novel materials. This document details the experimental workflows for obtaining single crystals, the elucidation of the crystal structure via X-ray diffraction, and the subsequent analysis of the intricate network of non-covalent interactions that govern the crystal packing. Spectroscopic and thermal analysis techniques that corroborate the crystallographic findings are also discussed, providing a holistic view of this compound's solid-state characteristics.

Synthesis and Crystal Growth

The journey to understanding a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical for the success of crystallographic analysis.

Synthetic Pathway

The synthesis of this compound is typically achieved through a well-established cyclocondensation reaction. A common and efficient method involves the reaction of a β-ketoester with hydrazine hydrate.[3]

Proposed Synthetic Scheme:

-

Formation of the β-ketoester: The synthesis begins with a Claisen condensation of a substituted acetophenone (e.g., 2'-hydroxyacetophenone) with a diester like diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to yield the corresponding 1,3-diketoester intermediate.

-

Cyclocondensation: The resulting diketoester is then reacted with hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent such as ethanol. The reaction proceeds via nucleophilic attack and subsequent dehydration to form the pyrazole ring. Acetic acid is often used as a catalyst.[3]

-

Hydrolysis & Purification: The resulting pyrazole ester is hydrolyzed under basic or acidic conditions to yield the carboxylic acid. The crude product is then purified by recrystallization to obtain the anhydrous compound.

Protocol for Single Crystal Growth

Obtaining crystals of sufficient size and quality for X-ray diffraction is often more an art than a science, requiring careful control over purity, solvent choice, and environmental conditions.[4] The presence of water in the crystallization solvent system leads to the formation of the hydrate.

Step-by-Step Protocol: Slow Evaporation Method

-

Purity Confirmation: Ensure the synthesized this compound is of high purity (>98%), as impurities can inhibit crystal growth. Confirm purity using ¹H NMR and LC-MS.

-

Solvent Selection: Choose a solvent system in which the compound is moderately soluble.[4] For this compound, a mixed solvent system like ethanol/water or acetone/water is often effective. The goal is to create a nearly saturated solution at room temperature.

-

Solution Preparation: Dissolve the purified compound in the chosen solvent system (e.g., 10-20 mg in 2-3 mL of 9:1 ethanol/water) in a clean, small vial. Gentle warming may be required to facilitate dissolution.

-

Filtration: Filter the solution while warm through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[5]

-

Evaporation Control: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature. Mechanical disturbances can disrupt crystal growth.

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a nylon loop or a fine spatula.

Caption: Workflow for Synthesis and Crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, angles, and connectivity.[5][6]

Experimental Protocol for Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. To protect the crystal and prevent the loss of lattice water, it is often coated in a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).[5]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A detector records the diffraction pattern, which consists of thousands of reflections at various intensities.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.[7]

-

Data Reduction: The raw diffraction intensities are corrected for various experimental factors (e.g., Lorentz and polarization effects) to yield a set of structure factors (|Fo|).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms. Software such as SHELXS is commonly used for this step.[6]

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares procedure against the experimental data.[6] In this iterative process, atomic positions and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Crystallographic Data Summary

The following table summarizes representative crystallographic data for this compound hydrate. Actual values would be obtained from the final Crystallographic Information File (CIF).

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀N₂O₄ |

| Formula Weight | 222.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

| Temperature (K) | 100(2) K |

| Reflections Collected | Value |

| Independent Reflections | Value |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| Goodness-of-fit (S) | Value |

Molecular and Crystal Structure Analysis

The refined crystallographic model provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.

Molecular Conformation

The molecule consists of a pyrazole ring substituted with a 2-hydroxyphenyl group at the C3 position and a carboxylic acid group at the C5 position. The pyrazole and phenyl rings are largely planar. A key conformational feature is the dihedral angle between the mean planes of the pyrazole and phenyl rings, which influences the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the pyrazole nitrogen.

The Supramolecular Assembly: A Network of Hydrogen Bonds

The crystal packing is dominated by an extensive network of hydrogen bonds, with the water molecule playing a crucial role as both a hydrogen bond donor and acceptor.[8] Pyrazole and carboxylic acid moieties are well-known for forming robust hydrogen-bonded synthons.[9][10]

Key Hydrogen Bonding Interactions:

-

Carboxylic Acid Dimer: Molecules often form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable motif.

-

Pyrazole Chain/Dimer: The pyrazole N-H group can act as a hydrogen bond donor to a nitrogen atom or the carbonyl oxygen of a neighboring molecule.[11]

-

Water Molecule Bridge: The water of hydration is critical in linking different molecular components. It can accept a hydrogen bond from a carboxylic acid or pyrazole N-H group and donate hydrogen bonds to carbonyl oxygens, phenolic oxygens, or pyrazole nitrogens.

-

Intramolecular vs. Intermolecular Bonds: An intramolecular O-H···N hydrogen bond may exist between the phenolic hydroxyl group and the adjacent pyrazole nitrogen (N2), creating a stable six-membered ring. This competes with intermolecular hydrogen bonding involving the phenol group.

In addition to hydrogen bonding, weak C-H···O and π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the overall stability of the crystal lattice.[12]

Caption: Conceptual Hydrogen Bonding Network Diagram.

Corroborative Physicochemical Characterization

While SC-XRD provides the definitive structure, other analytical techniques are essential for confirming the identity and characterizing the bulk properties of the material.

Spectroscopic Analysis

Spectroscopic methods confirm the presence of key functional groups predicted by the molecular structure.[1][13][14]

| Technique | Characteristic Signature |

| FT-IR (cm⁻¹) | ~3400-3200: Broad O-H stretch (from H₂O, COOH, and phenol). ~3100: N-H stretch of the pyrazole ring. ~1700: Strong C=O stretch of the carboxylic acid. ~1600: C=N and C=C stretches of the aromatic rings. |

| ¹H NMR (ppm) | Signals corresponding to aromatic protons on the phenyl and pyrazole rings. A distinct downfield singlet for the pyrazole N-H. Broad, exchangeable signals for the OH and COOH protons. |

| ¹³C NMR (ppm) | Resonances for the unique carbons in the pyrazole and phenyl rings, as well as a characteristic signal for the carboxylic acid carbonyl carbon (~160-170 ppm). |

Thermal Analysis

Thermal analysis provides critical information about the stability of the hydrate and its dehydration process.[8][15]

-

Thermogravimetric Analysis (TGA): A TGA thermogram will show a distinct weight loss step corresponding to the loss of the water molecule(s).[16] For a monohydrate (C₁₀H₈N₂O₃·H₂O), the expected weight loss is approximately 8.1%. The temperature at which this loss occurs (the dehydration temperature) indicates the thermal stability of the hydrate. Dehydration below 100°C is common for channel or isolated-site hydrates.[8][15]

-

Differential Scanning Calorimetry (DSC): The DSC curve will show an endothermic peak corresponding to the energy required for dehydration. This peak will correlate with the weight loss step observed in TGA. Subsequent endotherms would indicate melting or decomposition of the anhydrous form.

Caption: Comprehensive Physicochemical Characterization Workflow.

Conclusion

The crystal structure of this compound hydrate is a testament to the directing power of non-covalent interactions in molecular self-assembly. The precise solid-state architecture is dictated by a robust and intricate network of hydrogen bonds, with the lattice water acting as a key linker, complemented by weaker π-stacking forces. A comprehensive characterization, integrating single-crystal X-ray diffraction with spectroscopic and thermal analyses, provides a complete and validated understanding of this compound's structure and stability. This detailed structural knowledge is indispensable for researchers in drug development and materials science, as it directly influences critical properties such as solubility, dissolution rate, stability, and bioavailability, thereby enabling a more informed and targeted approach to molecular design and formulation.

References

-

Taylor & Francis Online. (n.d.). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

-

International Union of Crystallography. (1998). Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid. Acta Crystallographica Section C. Retrieved from [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of the hydrogen bond geometry in carboxylic acid dimers and pyrazole dimers and trimers. Retrieved from [Link]

-

AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics. Retrieved from [Link]

-

National Institutes of Health. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Thermal expansion properties of organic crystals: a CSD study. CrystEngComm. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

ACS Publications. (2021). Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2. Crystal Growth & Design. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Retrieved from [Link]

-

ResearchGate. (2010). Crystal Structure Solution of Organic Compounds from X-Ray Powder Diffraction Data. Retrieved from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

-

National Institutes of Health. (2023). Dehydration of a crystal hydrate at subglacial temperatures. Nature Communications. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

-

Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

-

Sci-Hub. (2006). Crystal Structure of 3-(2'-Hydroxy-5'-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole. Analytical Sciences: X-ray Structure Analysis Online. Retrieved from [Link]

-

Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

-

National Institutes of Health. (2018). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. visnav.in [visnav.in]

- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How To [chem.rochester.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mkuniversity.ac.in [mkuniversity.ac.in]

- 7. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward an Understanding of the Propensity for Crystalline Hydrate Formation by Molecular Compounds. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Sci-Hub. Crystal Structure of 3-(2'-Hydroxy-5'-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole / Analytical Sciences: X-ray Structure Analysis Online, 2006 [sci-hub.ru]

- 13. tandfonline.com [tandfonline.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. skb.skku.edu [skb.skku.edu]

A-Scientist's Guide to Pyrazole Carboxylic Acid Derivatives: From Synthesis to Therapeutic Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold transforms into a versatile platform for developing a multitude of therapeutic agents. This guide provides an in-depth exploration of pyrazole carboxylic acid derivatives, navigating through their synthetic pathways, diverse biological activities, and pivotal role in modern drug discovery. We will dissect key structure-activity relationships and present detailed experimental protocols, offering a comprehensive resource for professionals dedicated to advancing pharmaceutical science.

Introduction: The Significance of the Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and pyrazole derivatives are particularly prominent.[1][2] Their unique structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][3] The incorporation of a carboxylic acid moiety not only enhances the molecule's polarity and potential for hydrogen bonding but also serves as a critical synthetic handle for creating esters, amides, and other derivatives to fine-tune pharmacokinetic and pharmacodynamic properties.[4] This versatility has cemented the pyrazole carboxylic acid scaffold as a "privileged structure" in the design of novel therapeutics.

Core Synthetic Strategies: Building the Pyrazole Ring

The construction of the pyrazole core is a well-established area of organic synthesis, with several named reactions providing reliable routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis

The most fundamental and widely used method is the Knorr synthesis, which involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[5][6] The regioselectivity can be a challenge with unsymmetrical dicarbonyls, often yielding a mixture of isomers.[5]

Conceptual Workflow: Knorr Pyrazole Synthesis

Caption: Knorr synthesis workflow for pyrazole formation.

Detailed Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate [3]

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 0.1 mol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask, add diethyl oxalate (0.1 mol) followed by the dropwise addition of acetophenone (0.1 mol) while stirring in an ice bath.

-

Intermediate Formation: Allow the mixture to stir at room temperature for 12 hours. The intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, will precipitate.

-

Cyclization: Filter the precipitate and suspend it in 50 mL of glacial acetic acid. Add hydrazine hydrate (0.1 mol) dropwise to the suspension.

-

Heating: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, pour the reaction mixture into ice-cold water. The crude product will precipitate out. Filter the solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

1,3-Dipolar Cycloaddition

This method offers excellent regioselectivity but often requires the use of potentially hazardous diazo compounds. It involves the reaction of a diazoalkane with an alkyne.

Multicomponent Reactions (MCRs)

MCRs provide an efficient and atom-economical approach to synthesizing highly functionalized pyrazoles in a single step from three or more starting materials.[7] These reactions are highly valued for their ability to rapidly generate molecular diversity.

A Spectrum of Biological Activities

Pyrazole carboxylic acid derivatives have been extensively investigated for a wide array of therapeutic applications. Their biological activity is profoundly influenced by the nature and position of substituents on the pyrazole ring.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The renowned drug Celecoxib , a selective COX-2 inhibitor, features a pyrazole core and is widely used to treat arthritis and pain.[5][8] The design of selective COX-2 inhibitors is a key strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[5][9]

Mechanism: COX-2 Inhibition by Pyrazole Derivatives

Caption: Inhibition of prostaglandin synthesis via COX-2.

One study reported a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, with compounds bearing dimethoxyphenyl groups showing significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[3]

Anticancer Activity

The uncontrolled cell proliferation characteristic of cancer has made pyrazole derivatives a focus of oncology research.[10] They have been shown to inhibit various targets crucial for cancer cell survival and growth, including cyclin-dependent kinases (CDKs), tyrosine kinases (like EGFR), and tubulin polymerization.[11][12]

For instance, certain 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivatives have demonstrated potent inhibitory effects on the growth of various cancer cell lines.[13] Similarly, pyrazole-oxindole conjugates have been found to significantly inhibit tubulin assembly, a critical process for cell division.[11]

Table 1: Anticancer Activity of Selected Pyrazole Carboxamide Derivatives [11]

| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Cpd 36 | Arylethanone deriv. | HCT116 | ~5.5 | CDK2/EGFR Inhibition |

| Cpd 50 | Pyrazole-thiazole | MCF-7 | 0.83 | Kinase Inhibition |

| Cpd 51 | Pyrazole-oxindole | A549 | 1.2 | Tubulin Inhibition |

| Cpd 57 | Quinolinyl-amide | Various | Potent | Not specified |

Note: IC₅₀ values are approximate and collated from the referenced literature for illustrative purposes.

Antimicrobial and Antifungal Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyrazole carboxylic acid derivatives have shown promise in this area.[7][8] Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[7][14] For example, certain 1H-pyrazole-3-carboxylic acid derivatives were effective against Bacillus cereus and Escherichia coli.[7] Another study found that specific pyrazole-3,4-dicarboxylic acid derivatives exhibited inhibitory effects against several Candida species, including C. albicans and C. tropicalis.[14][15]

Table 2: Antimicrobial Activity of Pyrazole Derivatives [16]

| Compound ID | Test Organism | MIC (µg/mL) |

| Cpd 4 | E. coli | 62.5 |

| Cpd 5 | S. aureus | 125 |

| Cpd 6 | P. aeruginosa | 250 |

| Cpd 7 | B. subtilis | 62.5 |

| Cpd 8 | S. epidermidis | 125 |

MIC: Minimum Inhibitory Concentration. Data adapted from a study on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives.

Antiviral Activity

Derivatives of pyrazole carboxylic acid are also being explored as antiviral agents. A notable study detailed the discovery of pyrazole-3-carboxylic acid derivatives as potent inhibitors of the Dengue Virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[17] These compounds showed antiviral activity against DENV-2 with EC₅₀ values as low as 4.1 µM and demonstrated promising early-stage pharmacokinetic profiles.[17]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For pyrazole carboxylic acid derivatives, SAR studies have revealed several key insights:

-

Substituents at N1: The group attached to the N1 position of the pyrazole ring significantly influences activity. Large, aromatic groups are often found in potent COX-2 inhibitors and anticancer agents.

-

Substituents at C3 and C5: These positions are crucial for modulating target binding and selectivity. For instance, in COX-2 inhibitors, a p-sulfonamidophenyl group at one of these positions is often required for high affinity and selectivity.

-

The Carboxylic Acid Group: While the acid itself is important for solubility and as a binding motif, its conversion to esters or amides can drastically alter activity, lipophilicity, and cell permeability. For example, amide derivatives of pyrazole carboxylic acids have shown excellent anticancer activity.[11][13]

-

Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can enhance binding affinity and improve metabolic stability, often leading to increased potency.[14]

Future Perspectives and Conclusion

The pyrazole carboxylic acid scaffold continues to be a highly fruitful starting point for the development of new therapeutic agents. Its synthetic tractability and the wide range of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry.[1][2] Future research will likely focus on developing derivatives with multi-target activities, such as dual COX/5-LOX inhibitors for inflammation or compounds that inhibit multiple cancer-related kinases. The application of computational methods, such as molecular docking and QSAR, will further accelerate the design and optimization of novel, potent, and selective pyrazole-based drugs. This guide serves as a foundational resource, highlighting the immense potential held within this remarkable class of molecules.

References

A consolidated list of all sources cited within this technical guide.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.).

- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). BOC Sciences.

- Asir, S., et al. (2018).

- Barakat, A., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.

- Akbaş, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 216-226.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).

- Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4936.

- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533.

- Lang, J., et al. (2021). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 12(9), 1438-1445.

-

Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

- Asir, S., et al. (2018).

- Tsolaki, E., et al. (2019).

- Pyrazoles as anticancer agents: Recent advances. (n.d.).

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.

- The mechanism of action of the anticancer activity pathway. (n.d.).

- Sharma, A., et al. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. meddocsonline.org [meddocsonline.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

The Pyrazole Core: A Journey from Serendipitous Discovery to a Cornerstone of Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Heterocycle

The pyrazole ring, a seemingly unassuming five-membered heterocycle containing two adjacent nitrogen atoms, stands as a testament to the profound impact of fundamental chemical discoveries on science and society. From its initial synthesis in the late 19th century to its current ubiquity in pharmaceuticals, agrochemicals, and materials science, the story of pyrazole is one of serendipity, systematic investigation, and the relentless pursuit of molecular innovation. This guide provides a comprehensive technical overview of the discovery and history of pyrazole compounds, tracing their evolution from a laboratory curiosity to a privileged scaffold in modern chemistry. We will delve into the foundational synthetic methodologies, explore the development of key pyrazole-containing molecules, and examine the structure-activity relationships that have driven their widespread application.

Part 1: The Genesis of Pyrazole Chemistry: A Historical Perspective

The journey into the world of pyrazoles begins in the laboratory of German chemist Ludwig Knorr. In 1883, while investigating the reactions of phenylhydrazine with β-ketoesters, Knorr serendipitously synthesized the first pyrazole derivative, a pyrazolone.[1] This discovery, born from the fertile ground of 19th-century synthetic organic chemistry, laid the groundwork for a new class of heterocyclic compounds with immense potential.

The Landmark Synthesis of 1-Phenyl-3-methyl-5-pyrazolone by Ludwig Knorr (1883)

Knorr's initial synthesis involved the condensation of phenylhydrazine with ethyl acetoacetate.[1] This reaction, now famously known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry.

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone.

Reactants:

-

Phenylhydrazine

-

Ethyl acetoacetate

Procedure:

-

Combine phenylhydrazine and ethyl acetoacetate in a reaction vessel.

-

Allow the mixture to stand, during which a condensation reaction occurs, forming an oily intermediate and water.

-

Separate the water from the oily layer.

-

Heat the oily intermediate on a water bath to induce cyclization through the elimination of ethanol, yielding the crude pyrazolone product.

-

Cool the reaction mixture to allow the product to solidify.

-

Isolate the solid product by filtration.

This seminal work not only introduced the pyrazole core to the world but also hinted at its potential utility, as a derivative of this pyrazolone, Antipyrine, would soon become one of the first commercially successful synthetic drugs.

Early Elucidation and the Naming of Pyrazole

The term "pyrazole" itself was coined by Knorr. The parent compound, pyrazole (C₃H₄N₂), was first synthesized in 1889 by German chemist Hans von Pechmann through the reaction of acetylene with diazomethane.[2] This reaction, known as the Pechmann pyrazole synthesis, provided a direct route to the unsubstituted pyrazole ring.

Part 2: The Evolution of Pyrazole Synthesis: From Classical Reactions to Modern Methodologies

Following the pioneering work of Knorr and Pechmann, the field of pyrazole synthesis expanded rapidly. Chemists developed a diverse array of methods to construct and functionalize the pyrazole ring, enabling the creation of a vast library of derivatives with tailored properties.

Classical Synthetic Routes

Several classical named reactions have become the bedrock of pyrazole synthesis:

-

Knorr Pyrazole Synthesis: The condensation of a hydrazine with a 1,3-dicarbonyl compound. This remains one of the most versatile and widely used methods for preparing substituted pyrazoles.[3]

-

Paal-Knorr Pyrrole Synthesis (adapted for Pyrazoles): While primarily known for pyrrole synthesis, the reaction of a 1,4-dicarbonyl compound with a hydrazine can also yield pyrazole derivatives, though it is less common for this specific heterocycle.[4][5][6]

-

Pechmann Pyrazole Synthesis: The 1,3-dipolar cycloaddition of diazomethane or its derivatives with alkynes.[2][7][8] This method is particularly useful for accessing specific substitution patterns.

The Knorr synthesis proceeds through a series of condensation and cyclization steps. The initial reaction between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound forms a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrazole ring.

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.

Modern Synthetic Methodologies

In recent decades, the toolkit for pyrazole synthesis has been significantly enhanced by the development of modern synthetic methods. These approaches often offer improved efficiency, regioselectivity, and milder reaction conditions compared to their classical counterparts.

| Method | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Reduced reaction times, often higher yields, and cleaner reactions. |

| Multicomponent Reactions | Combines three or more reactants in a single step to form the pyrazole ring. | High atom economy, operational simplicity, and rapid generation of molecular diversity. |

| Transition Metal Catalysis | Employs catalysts based on metals like palladium, copper, and gold to facilitate C-N and C-C bond formation. | High efficiency, regioselectivity, and functional group tolerance. |

| Flow Chemistry | Conducts reactions in a continuous flow system rather than in batches. | Enhanced safety, scalability, and precise control over reaction parameters. |

| Photoredox Catalysis | Uses visible light to initiate catalytic cycles for pyrazole synthesis. | Mild reaction conditions and access to novel reaction pathways. |

Table 1: Overview of Modern Synthetic Methods for Pyrazole Synthesis.

Part 3: The Impact of Pyrazole Compounds on Science and Industry

The true significance of the pyrazole core lies in its remarkable versatility as a pharmacophore and a toxophore. The ability to readily modify the substituents at various positions of the pyrazole ring has allowed for the fine-tuning of its biological activity, leading to the development of numerous commercially successful products.

Pyrazoles in Medicine: A Legacy of Healing

The history of pyrazole-based drugs is a long and successful one, beginning shortly after Knorr's initial discovery.

A methylated derivative of Knorr's original pyrazolone, Antipyrine (phenazone), was introduced as a fever-reducing drug in the 1880s. It became one of the first synthetically produced and widely used pharmaceuticals, marking a turning point in the history of medicine.

The discovery of the cyclooxygenase-2 (COX-2) enzyme in the early 1990s revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[9] Scientists at Searle (now Pfizer) designed and synthesized Celecoxib (Celebrex®), a selective COX-2 inhibitor, which was approved by the FDA in 1998.[10][11][12] The pyrazole core is crucial for the drug's selective binding to the COX-2 enzyme.[13]

Figure 2: Simplified Mechanism of Action of Celecoxib.

The story of Sildenafil (Viagra®) is another classic example of drug discovery serendipity.[14] Originally developed by Pfizer as a treatment for hypertension and angina, its profound effects on erectile dysfunction were discovered during clinical trials.[14][15] The pyrazolopyrimidinone core of sildenafil is essential for its potent and selective inhibition of the phosphodiesterase type 5 (PDE5) enzyme.[15][16][17]

Pyrazoles in Agriculture: Protecting Our Food Supply

The influence of pyrazole chemistry extends beyond the pharmacy to the farm. Pyrazole derivatives have become indispensable tools in modern agriculture as herbicides and fungicides.

A significant class of pyrazole-containing herbicides targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[18][19] By inhibiting this enzyme, these herbicides disrupt the synthesis of essential plant pigments, leading to bleaching and eventual plant death.[18] The development of these herbicides has provided farmers with effective tools for weed control in various crops.[19][20][21]

Pyrazole carboxamides have emerged as a powerful class of fungicides, particularly effective against a range of plant pathogenic fungi.[22] Many of these compounds act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting their energy production.[23][24][25][26]

Conclusion: A Future Built on a Storied Past

From its unexpected discovery in the 19th century to its current status as a privileged scaffold in drug discovery and agrochemical research, the pyrazole ring has had a remarkable journey. The ongoing exploration of novel synthetic methodologies and the continued investigation of the biological activities of pyrazole derivatives ensure that this simple heterocycle will remain at the forefront of chemical innovation for years to come. The history of pyrazole is a powerful reminder that even the most fundamental of chemical discoveries can have far-reaching and transformative consequences.

References

-

Celecoxib - Wikipedia. Available from: [Link].

-

Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate. Available from: [Link].

-

Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed. Available from: [Link].

-

Celecoxib History - News-Medical.Net. Available from: [Link].

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link].

-

Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link].

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed. Available from: [Link].

-

A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs - ResearchGate. Available from: [Link].

-

Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. Available from: [Link].

-

Pechmann Pyrazole Synthesis. Available from: [Link].

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. Available from: [Link].

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available from: [Link].

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link].

-

Pyrazole derivatives: Recent advances in discovery and development of pesticides. Available from: [Link].

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available from: [Link].

-

Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link].

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available from: [Link].

-

Drug spotlight, Celecoxib from G. D. Searle Company | New Drug Approvals. Available from: [Link].

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Available from: [Link].

-

The discovery and development of of Viagra® (sildenafil citrate) | Request PDF. Available from: [Link].

-

pyrazole.pdf - CUTM Courseware. Available from: [Link].

-

Modern Approaches to the Synthesis of Pyrazoles (A Review) - Consensus. Available from: [Link].

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed. Available from: [Link].

-

Synthesis of various heterocyclic compounds by use of diazomethane [triazoles and pyrazoles] - Journal of Chemical & Engineering Data (ACS Publications). Available from: [Link].

-

Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material) - R Discovery. Available from: [Link].

-

Review: The Discovery and Development of Sildenafil Citrate. Available from: [Link].

-

Paal–Knorr synthesis - Wikipedia. Available from: [Link].

-

Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link].

-

The Discovery of Sildenafil Citrate. Available from: [Link].

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. | Semantic Scholar. Available from: [Link].

-

Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids - ACS Publications. Available from: [Link].

-

(PDF) Review on Synthesis of pyrazole and pyrazolines - ResearchGate. Available from: [Link].

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link].

-

Pechmann pyrazole synthesis - Semantic Scholar. Available from: [Link].

-

Knorr pyrazole synthesis | Request PDF - ResearchGate. Available from: [Link].

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link].

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link].

-

Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. Available from: [Link].

-

Pechmann pyrazole synthesis | Request PDF - ResearchGate. Available from: [Link].

-

2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES - DergiPark. Available from: [Link].

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Available from: [Link].

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available from: [Link].

-

Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. Available from: [Link].

-

194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link].

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available from: [Link].

-

Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. Available from: [Link].

-

ChemInform Abstract: Pechmann Pyrazole Synthesis - ResearchGate. Available from: [Link].

-

Pechmann pyrazole synthesis - Wikidata. Available from: [Link].

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pechmann Pyrazole Synthesis [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. news-medical.net [news-medical.net]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 14. ch.ic.ac.uk [ch.ic.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. semanticscholar.org [semanticscholar.org]

- 26. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Determining the Solubility of 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid

Foreword: Navigating the Uncharted Waters of a Novel Compound's Physicochemical Properties

In the landscape of drug discovery and chemical research, the synthesis of a novel molecule is but the first step on a long and intricate journey. The subsequent characterization of its physicochemical properties is paramount, with solubility standing as a cornerstone of a compound's potential utility. This guide focuses on 3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid, a molecule of interest with a dearth of publicly available solubility data. The absence of such critical information presents a significant hurdle for researchers.

This document, therefore, is not a mere recitation of known facts. Instead, it is structured as an in-depth, practical guide for the modern researcher. It provides the theoretical underpinnings, detailed experimental protocols, and data interpretation frameworks necessary to independently and accurately determine the solubility profile of this compound, and by extension, other novel chemical entities. As a Senior Application Scientist, my objective is to empower you with the knowledge and methodology to transform an unknown into a well-characterized compound, ready for the next stages of development.

Theoretical Framework: Understanding the Drivers of Solubility for this compound

The solubility of a compound is governed by the principle of "like dissolves like," which dictates that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several structural features will influence its solubility in various solvents:

-

Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and two nitrogen atoms in the pyrazole ring imparts significant polarity to the molecule. These functional groups can act as both hydrogen bond donors and acceptors, suggesting a favorable interaction with polar solvents capable of hydrogen bonding, such as water, alcohols (methanol, ethanol), and dimethyl sulfoxide (DMSO).[1]

-

Acidic and Basic Moieties: The carboxylic acid group is acidic, while the pyrazole ring can exhibit weak basic properties. This means that the solubility of the compound is likely to be pH-dependent. In basic aqueous solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. Conversely, in acidic solutions, the pyrazole nitrogens may become protonated.

-

Aromatic Rings: The presence of a phenyl and a pyrazole ring introduces non-polar, aromatic character to the molecule. This suggests that the compound may also have some solubility in less polar organic solvents that can engage in π-π stacking interactions.

Based on these structural features, we can hypothesize a general solubility profile, which will be explored experimentally. Pyrazole and its derivatives generally exhibit good solubility in organic solvents such as acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane.[2] Limited water solubility is a known characteristic of many pyrazole derivatives.[2]

Safety and Handling Precautions

Before commencing any experimental work, it is imperative to be fully aware of the potential hazards associated with this compound and the solvents used.

Compound Safety:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

-

Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]

Solvent Safety:

All solvents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and solvent-resistant gloves, must be worn. Consult the specific Safety Data Sheet (SDS) for each solvent before use.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to allow the system to reach equilibrium.

Materials and Reagents

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, hexane, toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials. A general rule of thumb is to add approximately 2-5 mg of the compound to 1 mL of the test solvent. The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of the compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

Data Analysis and Presentation

The solubility of this compound in each solvent is calculated using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

The results should be presented in a clear and organized table to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Water | Low | [To be determined by user] |

| Methanol | High | [To be determined by user] | |

| Ethanol | High | [To be determined by user] | |

| Polar Aprotic | DMSO | Very High | [To be determined by user] |

| DMF | High | [To be determined by user] | |

| Acetone | Moderate | [To be determined by user] | |

| Non-Polar | Hexane | Very Low | [To be determined by user] |

| Toluene | Low | [To be determined by user] |

Predictive Solubility and Interpretation

The "Predicted Solubility" column in Table 1 is based on the theoretical principles discussed earlier and the general solubility behavior of pyrazole derivatives.

-

High to Very High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents are excellent at disrupting the crystal lattice of polar, hydrogen-bonding solids.

-

High Solubility in Polar Protic Solvents (Methanol, Ethanol): These alcohols can effectively solvate the compound through hydrogen bonding.

-

Moderate Solubility in Acetone: Acetone is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO or DMF.

-

Low Solubility in Water: While the compound has polar functional groups, the non-polar aromatic rings likely limit its solubility in water.

-

Very Low Solubility in Non-Polar Solvents (Hexane, Toluene): The significant polarity and hydrogen bonding capabilities of the compound make it incompatible with non-polar solvents.

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| No undissolved solid remaining | Insufficient amount of compound added. | Repeat the experiment with a larger excess of the solid. |

| High variability in results | Incomplete equilibration or temperature fluctuations. | Ensure a longer agitation time and maintain a constant temperature. |

| Clogging of syringe filter | Fine particles not removed by centrifugation. | Increase the centrifugation speed or time. |

| Precipitation upon dilution | The diluted sample is still supersaturated. | Use a larger dilution factor. |

Conclusion: A Pathway to Comprehensive Characterization